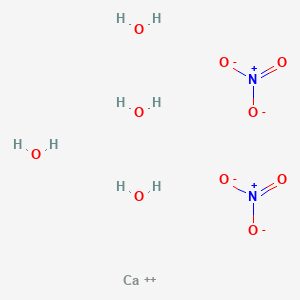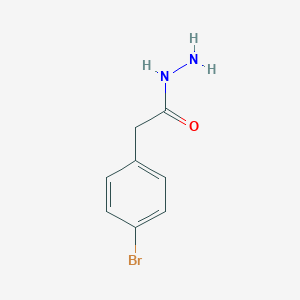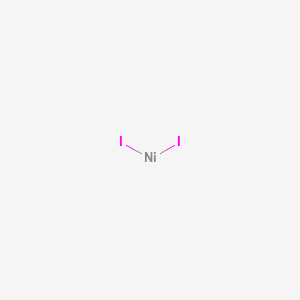
3-Methylcyclohexancarbonsäure
Übersicht
Beschreibung
3-Methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O2. It is a derivative of cyclohexane, where a carboxylic acid group is attached to the cyclohexane ring at the 1-position, and a methyl group is attached at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
3-Methylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of naphthenic acids in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reference compound in analytical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylcyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the hydrogenation of 3-methylbenzoic acid. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, 3-Methylcyclohexanecarboxylic acid is often produced through the catalytic hydrogenation of 3-methylbenzoic acid. This method is favored due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where the 3-methylbenzoic acid is exposed to hydrogen gas in the presence of a palladium catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives of 3-Methylcyclohexanecarboxylic acid.
Wirkmechanismus
The mechanism of action of 3-Methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the methyl group at the 3-position.
3-Methylbenzoic acid: Contains a benzene ring instead of a cyclohexane ring.
Cyclohexane-1,3-dicarboxylic acid: Contains an additional carboxylic acid group at the 3-position.
Uniqueness
3-Methylcyclohexanecarboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
3-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901210 | |
| Record name | NoName_294 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13293-59-9 | |
| Record name | 3-Methylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13293-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013293599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methylcyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-methylcyclohexanecarboxylic acid, particularly the position of the methyl group, influence its biodegradability?
A1: The provided research focuses on the biodegradation of 4-methylcyclohexanecarboxylic acid (4MCCH) isomers. [] It demonstrates that the trans isomers of 4MCCH degrade faster than the cis isomers in Athabasca River water. [] This difference is attributed to intramolecular hydrogen bonding present in the cis isomers, potentially hindering microbial interaction. [] While the study doesn't directly investigate 3-methylcyclohexanecarboxylic acid, we can infer that the position of the methyl group, and therefore the potential for intramolecular hydrogen bonding, could similarly influence the biodegradation of its isomers. Further research is needed to confirm this hypothesis.
Q2: What analytical methods are commonly employed for studying compounds like 3-methylcyclohexanecarboxylic acid and its derivatives?
A3: The research on the biodegradation of 4MCCH isomers utilized gas chromatography to monitor the concentration of the model naphthenic acids in the Athabasca River water samples. [] This suggests that gas chromatography, coupled with appropriate detection techniques, is a viable method for quantifying 3-methylcyclohexanecarboxylic acid and its derivatives in environmental matrices. For studying the antiplasmin activity of 4-aminomethyl-3-methylcyclohexanecarboxylic acid isomers, nuclear magnetic resonance (NMR) spectroscopy was employed to determine the configurations and preferred conformations of the synthesized isomers. [] This highlights the importance of NMR in structural characterization and understanding the relationship between structure and biological activity for these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)






